2H-Pyran-2-one, 5-benzoyl-
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Overview
Description
2H-Pyran-2-one, 5-benzoyl- is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing rings that are known for their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-benzoyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method allows for the formation of both 2H-pyrans and their cis-dienone valence isomers, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-benzoyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave activation has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 5-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyranone derivatives.
Substitution: The benzoyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyranones, and other heterocyclic compounds .
Scientific Research Applications
2H-Pyran-2-one, 5-benzoyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 5-benzoyl- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one:
4H-Pyran-2-one: Another isomer with different chemical properties.
2-Pyrone: An unsaturated cyclic compound with similar structural features.
Uniqueness
The presence of the benzoyl group at the 5-position of 2H-Pyran-2-one, 5-benzoyl- makes it unique compared to its analogs.
Properties
CAS No. |
55588-79-9 |
---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-benzoylpyran-2-one |
InChI |
InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
RSMYYOYTUZKGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2 |
Origin of Product |
United States |
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